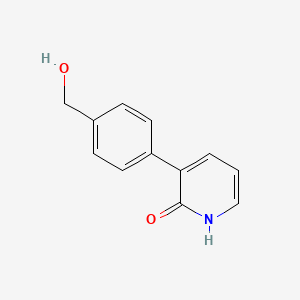
2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-(2-methoxyphenyl)pyridine, also known as 2H4MP, is an organic compound with a molecular formula of C9H10N2O2. This compound is used in a variety of scientific applications due to its unique properties. It has a boiling point of 135 °C and a melting point of 41 °C. The compound is a white solid at room temperature and is insoluble in water. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a dye in certain laboratory experiments.
作用機序
2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95% is an organic compound that plays an important role in the synthesis of various organic compounds. It is believed to act as a catalyst in chemical reactions, as it can facilitate the formation of different products from the same reactants. It is also believed to act as a dye in certain laboratory experiments, as it can absorb light and cause a color change. Additionally, it is believed to act as a reagent in organic synthesis, as it can react with other compounds and form new products.
Biochemical and Physiological Effects
2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95% has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, as it can scavenge free radicals and prevent oxidative damage. It has also been shown to have anti-inflammatory properties, as it can reduce inflammation and pain. Additionally, it has been shown to have antifungal and antibacterial properties, as it can inhibit the growth of certain fungi and bacteria.
実験室実験の利点と制限
2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95% has a number of advantages and limitations for lab experiments. One of the major advantages is its low cost and availability, as it can be easily obtained from chemical suppliers. Additionally, it is easy to work with, as it does not require special equipment or conditions for synthesis. However, one of the major limitations is its instability, as it can easily decompose under certain conditions.
将来の方向性
There are a variety of potential future directions for the use of 2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95% in scientific research. One potential direction is the development of new synthetic methods that can be used to produce the compound more efficiently. Additionally, further research could be done to determine the exact mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of the compound, such as its use in drug development or as a dye in certain laboratory experiments. Finally, further research could be done to explore the potential toxicity of the compound, as well as its potential side effects.
合成法
2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-methoxy-4-chlorophenol with pyridine in the presence of an acid catalyst. This method produces a white solid that is then purified by recrystallization. Other methods of synthesis include the reaction of 2-methoxy-4-chlorophenol with pyridine in the presence of an alkaline catalyst, or the reaction of 2-methoxy-4-chlorophenol with pyridine in the presence of an acid catalyst and an aqueous solvent.
科学的研究の応用
2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95% is widely used in scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a dye in certain laboratory experiments. It has also been used in the synthesis of various organic compounds, such as amino acids, peptides, and polymers. Additionally, it has been used in the synthesis of various pharmaceuticals, including antibiotics, antivirals, and anti-cancer drugs.
特性
IUPAC Name |
4-(2-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-5-3-2-4-10(11)9-6-7-13-12(14)8-9/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGRKUYBDVMNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682615 |
Source


|
| Record name | 4-(2-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)pyridin-2(1H)-one | |
CAS RN |
1261941-16-5 |
Source


|
| Record name | 4-(2-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














